The synthesis of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can be achieved through several methods, primarily involving the condensation of appropriate precursors. One common approach involves the use of phenolic compounds and ethyl acetoacetate in a base-catalyzed reaction.
The molecular structure of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one features a chromone backbone with specific substituents that define its chemical properties:
The InChI representation for this compound is InChI=1S/C19H18O3/c1-4-13-10-15-17(11-16(13)21-3)22-12(2)18(19(15)20)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
, while its InChIKey is AGMFDOOWGCLDQI-UHFFFAOYSA-N
.
6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions typical of flavonoids:
These reactions highlight the compound's reactivity and potential for further functionalization.
The mechanism of action for 6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is primarily attributed to its role as an antioxidant and anti-inflammatory agent.
Relevant analyses such as UV-visible spectroscopy can provide insights into its absorbance properties, which are essential for characterizing flavonoids .
6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one has several scientific applications:
This compound’s diverse applications underscore its significance in both academic research and potential therapeutic development.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2